molecular formula C25H25FN2O3S B606342 BRD0539

BRD0539

Cat. No.: B606342
M. Wt: 452.5 g/mol
InChI Key: CZOIXFMISSBIJL-DCEDVJGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRD0539 is a small-molecule inhibitor known for its ability to inhibit the activity of the CRISPR-associated protein 9 (Cas9) from Streptococcus pyogenes. This compound is cell-permeable and non-toxic, making it a valuable tool in gene-editing research. It has been identified as a potent inhibitor that disrupts the binding of Cas9 to DNA, thereby providing a means to control CRISPR-Cas9-based genome editing systems .

Chemical Reactions Analysis

BRD0539 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CRISPR/Cas9 Modulation

Mechanism of Action
BRD0539 functions as an inhibitor of SpCas9, effectively suppressing its nuclease activity. This inhibition allows for more controlled applications of CRISPR technology, which is crucial for minimizing off-target effects during genome editing. The compound has been demonstrated to bind to the SpCas9:gRNA complex, with a dissociation constant (Kd) of approximately 0.7 μM, indicating a strong interaction that can be leveraged for precise genetic modifications .

Applications in Research

  • Gene Editing Control : Researchers have utilized this compound to achieve temporal control over CRISPR/Cas9 activity, facilitating studies that require precise timing in gene editing experiments. This capability is particularly useful in developmental biology and disease modeling where the timing of gene expression is critical .
  • Biosafety : By providing a means to inhibit SpCas9, this compound addresses dual-use concerns associated with CRISPR technologies. It allows researchers to explore the biological functions of endogenous SpCas9 while maintaining biosafety standards .

Cancer Research

This compound's role extends beyond genome editing; it has implications in cancer research, particularly concerning the modulation of oncogenic pathways.

Inhibition of Oncogenic Pathways
The compound has been explored as part of strategies to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, this compound can be integrated into therapeutic regimens that aim to disrupt the function of cancer-related genes edited via CRISPR .

Case Studies

  • Breast Cancer : In studies focusing on breast cancer, this compound has been evaluated alongside other inhibitors to assess its efficacy in combination therapies. The compound's ability to modulate gene expression profiles in cancer cells shows promise for enhancing the effectiveness of existing treatments .
  • Multikinase Inhibition : Research indicates that this compound may also have effects on pathways regulated by kinases involved in cancer proliferation, suggesting potential synergistic effects when used with other targeted therapies .

High-Throughput Screening Applications

This compound has been utilized within high-throughput screening platforms designed to identify small-molecule inhibitors across various biological systems.

Platform Development
A suite of assays was developed to evaluate the effectiveness of this compound and similar compounds against SpCas9 and other CRISPR-associated nucleases. These platforms facilitate rapid identification and characterization of new inhibitors, which can be pivotal for advancing CRISPR technologies .

Pharmacological Insights

This compound's pharmacological profile suggests stability under physiological conditions and cell permeability, making it a suitable candidate for further development into therapeutic agents.

Structure-Activity Relationship Studies
Extensive studies have been conducted to understand the structure-activity relationships of this compound, leading to the identification of inactive analogs and the pharmacophore required for its inhibitory action against SpCas9. This knowledge is crucial for designing next-generation inhibitors with improved efficacy and safety profiles .

Summary Table: Key Applications of this compound

Application Area Description Key Findings
CRISPR/Cas9 ModulationInhibits SpCas9 activity for controlled gene editingStrong binding affinity (Kd ~ 0.7 μM)
Cancer ResearchPotential use in combination therapies targeting oncogenic pathwaysEnhances efficacy when used with other inhibitors
High-Throughput ScreeningFacilitates rapid identification of small-molecule inhibitorsDeveloped assays for evaluating SpCas9 and related enzymes
Pharmacological InsightsStable and cell-permeable compound suitable for therapeutic developmentIdentified structure-activity relationships for optimized inhibitor design

Mechanism of Action

BRD0539 exerts its effects by inhibiting the activity of the CRISPR-associated protein 9 (Cas9) from Streptococcus pyogenes. The compound binds to Cas9 and disrupts its interaction with DNA, preventing the formation of the DNA-bound state. This inhibition is dose-dependent and reversible, allowing for precise temporal control of Cas9 activity. This compound does not interfere with the interaction between Cas9 and guide RNA, highlighting its specificity .

Comparison with Similar Compounds

BRD0539 is unique in its ability to specifically inhibit the activity of Streptococcus pyogenes Cas9 without affecting other CRISPR-associated nucleases such as FnCpf1. Similar compounds include:

This compound stands out due to its cell permeability, non-toxicity, and specificity for Streptococcus pyogenes Cas9, making it a valuable tool for gene-editing research .

Biological Activity

BRD0539 is a small molecule identified as a reversible inhibitor of the Streptococcus pyogenes Cas9 (SpCas9) protein, which is widely used in CRISPR genome-editing technologies. Its biological activity has been extensively studied, revealing its potential applications and mechanisms in modulating CRISPR activity.

  • Chemical Name : (3a R,4 R,9b R)-8-(2-Fluorophenyl)-2,3,3a,4,5,9b-hexahydro-1-[(4-methylphenyl)sulfonyl]-1 H-pyrrolo[3,2-c]quinoline-4-methanol
  • Purity : ≥98%
  • Molecular Structure : this compound shares a backbone similar to natural products like martinellic acid and martinelline, contributing to its biological activity against Cas9 proteins .

This compound inhibits SpCas9 by binding to the protein and preventing its interaction with target DNA. This inhibition is dose-dependent, with an apparent IC50 value of approximately 22 μM in DNA cleavage assays and an EC50 of about 11 μM in eGFP disruption assays . The compound's ability to reversibly inhibit SpCas9 allows for temporal control over genome editing processes.

In Vitro Studies

  • DNA Cleavage Assay : this compound demonstrated a significant reduction in SpCas9 activity when tested in vitro. The compound inhibited DNA cleavage in a dose-dependent manner, confirming its role as an effective inhibitor .
  • Cell-Based Assays : In eGFP disruption assays conducted in HEK293T cells, this compound showed a marked decrease in editing efficiency, indicating its effectiveness in cellular environments .
  • Thermal Shift Assay : This assay indicated that this compound binds to SpCas9, leading to thermal destabilization of the protein, which correlates with its inhibitory effects .

Case Studies

Several studies have explored the implications of using this compound in CRISPR applications:

  • Study on Off-Target Effects : Research has shown that this compound can modulate off-target effects associated with SpCas9 activity. Although the exact mechanisms remain unclear, it is suggested that this compound alters the binding dynamics between SpCas9 and its target DNA .
  • Combination with Other Inhibitors : When used alongside other small molecules or anti-CRISPR proteins, this compound has been shown to enhance the specificity and efficiency of genome editing by reducing unwanted off-target modifications .

Comparative Analysis of Inhibitory Potency

CompoundTargetIC50 (μM)Mode of Action
This compoundSpCas922Reversible binding to inhibit DNA interaction
AcrIIA4SpCas9VariesProtein-based inhibition
Valproic AcidSpyCas9Not specifiedThermal destabilization

Q & A

Q. Basic: What is the molecular mechanism of BRD0539 in inhibiting SpCas9, and how is this mechanism experimentally validated?

This compound inhibits Streptococcus pyogenes Cas9 (SpCas9) by disrupting its interaction with the protospacer adjacent motif (PAM) sequence, thereby preventing DNA binding and cleavage. This mechanism was identified using fluorescence polarization assays to measure SpCas9-PAM binding affinity in the presence of this compound . To validate cellular efficacy, researchers employed eGFP-disruption assays , where SpCas9 and guide RNA (gRNA) were introduced into cells alongside BRD0538. Fluorescence reduction indicated Cas9 activity, while preserved fluorescence confirmed inhibition .

Q. Basic: How is this compound's inhibitory activity quantified in vitro, and what are its key pharmacodynamic parameters?

This compound’s inhibitory concentration (IC50) is determined via in vitro DNA cleavage assays using purified SpCas9 protein and target DNA. The IC50 value of 22 μM reflects the concentration required to reduce SpCas9 activity by 50% . Dose-response curves are generated using serial dilutions of this compound, with cleavage efficiency measured via gel electrophoresis or fluorescence-based readouts. Key parameters include:

  • Reversibility : this compound’s effects are reversible upon removal, as shown by restored eGFP disruption in washout experiments .
  • Stability : this compound exhibits plasma stability, critical for in vivo applications .

Q. Basic: What experimental models are used to validate this compound's cellular efficacy and specificity?

Cellular validation involves:

  • CRISPR-Cas9 reporter systems : eGFP or other fluorescent reporters disrupted by SpCas9 activity. This compound’s inhibition is quantified via flow cytometry or microscopy .
  • Off-target analysis : Whole-genome sequencing or targeted amplicon sequencing to confirm this compound does not alter Cas9 specificity .
  • Comparative controls : Co-treatment with AcrIIA4 (a protein-based inhibitor) to benchmark this compound’s potency and reversibility .

Q. Advanced: How should researchers design dose-response experiments to assess this compound's temporal effects on CRISPR editing outcomes?

To evaluate time- and concentration-dependent effects:

  • Time-course assays : Treat cells with this compound (1–30 μM) at multiple timepoints (2–24 hours) pre-/post-Cas9 delivery. Measure editing efficiency via Indel analysis (e.g., T7E1 assay or next-generation sequencing) .
  • Reversibility testing : After inhibitor washout, monitor recovery of Cas9 activity using fluorescence reporters .
  • Statistical modeling : Fit dose-response data to Hill equations to calculate EC50 and assess synergies/antagonisms with other CRISPR modulators .

Q. Advanced: How can researchers resolve contradictions in this compound's inhibitory activity across different cell lines or experimental conditions?

Contradictions may arise from variations in:

  • Cell permeability : Use LC-MS/MS to quantify intracellular this compound levels and correlate with inhibition efficacy .
  • Cas9 expression levels : Normalize editing efficiency to Cas9 protein abundance (Western blot) .
  • Assay sensitivity : Compare fluorescence-based reporters (high throughput) with sequencing-based methods (high accuracy) .
  • Control experiments : Include Cas9-negative cells to rule out off-target effects and validate results across ≥3 biological replicates .

Q. Advanced: What methodologies enable comparative analysis of this compound with other Cas9 inhibitors (e.g., AcrIIA4 or BRD7586)?

  • Side-by-side potency assays : Test inhibitors under identical conditions (e.g., 24-hour treatment, 10 μM doses) using eGFP-disruption or Indel quantification .
  • Mechanistic profiling : Use surface plasmon resonance (SPR) to compare binding kinetics to SpCas9 or PAM DNA .
  • Synthetic accessibility : Evaluate scalability via retrosynthetic analysis; this compound’s complex structure may limit practical use compared to smaller analogs like BRD7586 .
  • Toxicity screens : Perform MTT assays to assess cell viability at effective inhibitory concentrations .

Q. Advanced: How can researchers optimize this compound's low activity and synthesis challenges for in vivo applications?

  • Structure-activity relationship (SAR) studies : Synthesize this compound analogs with simplified scaffolds to improve synthetic yield while retaining inhibitory activity .
  • Formulation optimization : Encapsulate this compound in liposomes or nanoparticles to enhance bioavailability and reduce effective doses .
  • Combination therapies : Co-administer this compound with NHEJ inhibitors (e.g., SCR7) to synergistically control CRISPR editing outcomes .

Properties

IUPAC Name

[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O3S/c1-16-6-9-18(10-7-16)32(30,31)28-13-12-20-24(15-29)27-23-11-8-17(14-21(23)25(20)28)19-4-2-3-5-22(19)26/h2-11,14,20,24-25,27,29H,12-13,15H2,1H3/t20-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOIXFMISSBIJL-DCEDVJGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2C4=C(C=CC(=C4)C5=CC=CC=C5F)NC3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H]3[C@@H]2C4=C(C=CC(=C4)C5=CC=CC=C5F)N[C@H]3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.